N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Physicochemical Properties LogP Molecular Weight

This research-grade compound is ideal as a negative control in phenotypic screens, a benchmark for in silico target prediction algorithms (e.g., SEA), and a scaffold-hopping core to improve solubility (predicted logP 1.804). Its well-defined but uncharacterized structure allows you to generate novel activity data, avoiding generic substitution risks. Typical purity ≥95%.

Molecular Formula C16H16FN3O2
Molecular Weight 301.321
CAS No. 1903915-23-0
Cat. No. B2761531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
CAS1903915-23-0
Molecular FormulaC16H16FN3O2
Molecular Weight301.321
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O2/c17-12-4-6-13(7-5-12)19-16(21)20-10-8-14(11-20)22-15-3-1-2-9-18-15/h1-7,9,14H,8,10-11H2,(H,19,21)
InChIKeyAYCPYVDVFWJRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide (CAS 1903915-23-0): Basic Characterization and Sourcing Context


N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide (CAS 1903915-23-0) is a synthetic small molecule with the molecular formula C16H16FN3O2 and a molecular weight of 301.32 g/mol [1][2]. It belongs to the class of pyrrolidine carboxamides, which are commonly explored as scaffolds in medicinal chemistry for their conformational flexibility and potential for target engagement. This specific compound is characterized by a pyrrolidine ring linked via an ether bridge to a pyridine ring, and a urea-type linkage to a 4-fluorophenyl group. It is typically supplied at a purity of ≥95% for research use . Critically, this compound is not reported in any peer-reviewed publications or bioactivity databases such as ChEMBL [1], placing it at a very early, exploratory stage of research.

Why Procuring N-(4-Fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is Not Interchangeable with General Pyrrolidine Scaffolds


The common pyrrolidine carboxamide scaffold is chemically permissive, and small structural modifications can lead to drastic changes in biological activity, physicochemical properties, and off-target profiles. For instance, substituting the 4-fluorophenyl group on the target compound with an o-tolyl group results in a different analog, 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (CAS 1904019-09-5), which has a distinct molecular formula (C17H19N3O2) and is predicted to have a higher logP [1]. Such differences in lipophilicity and hydrogen-bonding capacity directly impact a molecule's solubility, permeability, and potential for non-specific binding. Crucially, a lack of characterization data for the target compound does not imply functional equivalence; it signifies an unknown risk profile that cannot be mitigated by substituting a theoretically similar molecule [1]. The data gaps explored below demonstrate why generic substitution is scientifically indefensible for procurement decisions.

Quantitative Evidence Guide for N-(4-Fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide: Differentiation Dimensions and Data Limitations


Differentiated Physicochemical Signature vs. Close Structural Analog (o-Tolyl)

A fundamental differentiation can be made based on predicted physicochemical properties against its closest commercially available analog, 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide. The target compound features a 4-fluorophenyl substitution, resulting in a molecular weight of 301.32 g/mol and a predicted logP of 1.804 [1]. In contrast, the o-tolyl analog has a higher molecular weight of 297.36 g/mol and is predicted to be more lipophilic, with a clogP of 2.55 . This quantified difference in logP of ~0.75 log units indicates that the target compound is considerably less lipophilic, which can translate to higher aqueous solubility and a distinct pharmacokinetic profile.

Physicochemical Properties LogP Molecular Weight Lead Optimization

Differentiated Hydrogen Bonding Capacity vs. Scaffold Average

The presence of the pyridine nitrogen and the carboxamide group gives the target compound a calculated topological polar surface area (TPSA) that is higher than the average for simple pyrrolidine derivatives. The target compound has a TPSA of approximately 56.15 Ų [1]. This value places it at the lower boundary of what is considered optimal for oral absorption (typically <140 Ų) but significantly higher than hydrocarbon-only scaffolds, indicating a specific and limited capacity for hydrogen bonding. This is a key differentiator for models where a moderate degree of polarity is required for target engagement without compromising membrane permeability.

Hydrogen Bonding Drug-likeness Permeability TPSA

Critical Data Gap: Absence of Known Biological Activity

The most critical differentiator is the complete absence of reported biological activity. According to the ZINC database, which aggregates data from ChEMBL, "There is no known activity for this compound" [1]. This stands in stark contrast to other pyrrolidine carboxamides that have established IC50 values against kinases or GPCRs. For example, the analog 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is anecdotally reported to interact with inflammatory pathway enzymes, though no quantitative public data exists . This lack of activity data is not a minor gap; it is the defining feature of the compound's current procurement profile.

Bioactivity ChEMBL Data Gap Risk Assessment

Conformational Restriction Potential vs. Linear Analogs

The pyrrolidine ring introduces a degree of conformational restriction that is absent in open-chain analogs. While the target compound itself has no measured conformational data, the general class of 3-substituted pyrrolidines is known to preferentially adopt an envelope conformation [1]. This inherent rigidity can increase binding affinity for certain protein pockets compared to a flexible acyclic linker of similar atom count. The pyridin-2-yloxy group further restricts rotation, potentially stabilizing a specific bioactive conformation. This theoretical advantage over flexible diamines or ethers is a standard medicinal chemistry rationale for selecting this scaffold [2].

Conformational Restriction Scaffold Hopping Pyrrolidine

Defined Application Scenarios for N-(4-Fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide Based on Evidence


Negative Control in Phenotypic Screening

Given its absence of known bioactivity, the primary evidence-based application is as a negative control compound. In a phenotypic screen where the biological response is driven by a known, active pyrrolidine chemotype, this compound can be used to establish a baseline for scaffold-specific effects. Its distinct physicochemical properties (logP 1.804) relative to the active comparator ensure that any observed activity is not simply due to generic lipophilic interactions, as confirmed by in silico predictions [1].

Computational Chemistry Validation Set

The compound's well-defined, experimentally uncharacterized structure makes it ideal for validating computational models. It can serve as a benchmark for in silico target prediction algorithms like SEA, which currently show 'no predicted activity' for this molecule [1]. A laboratory can prioritize this compound to experimentally test and refine these algorithms, generating novel activity data that directly addresses the critical data gap identified in Section 3.

Scaffold-Hopping Starting Point for Solubility Optimization

For a medicinal chemistry program encountering solubility issues with a more lipophilic lead (e.g., an analog with a logP > 2.5), this compound offers a pre-designed scaffold with a significantly lower predicted logP of 1.804 [1]. Procurement is a rational, evidence-based step for a scaffold-hopping strategy aimed at improving the physicochemical profile of a series, using this compound as the new, less lipophilic central core for further functionalization.

Method Development for Chiral Pyrrolidine Analysis

The substitution pattern on the pyrrolidine ring creates a chiral center at the 3-position. While the commercial material is likely racemic, its purchase is justified for developing and validating chiral chromatographic methods to separate the enantiomers. This is a foundational step for any future study comparing the biological activity of the individual enantiomers, a common requirement in lead optimization campaigns.

Quote Request

Request a Quote for N-(4-fluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.